methyl 4-methyl-3-[({2-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-METHYL-3-({2-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)BENZOATE is a complex organic compound that features a pyrazole ring, a nitro group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-METHYL-3-({2-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)BENZOATE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone. The nitro group is introduced via nitration using nitric acid and sulfuric acid.
The benzoate ester is formed through esterification, where the carboxylic acid group reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The final step involves coupling the pyrazole derivative with the benzoate ester using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the nitration and esterification steps, as well as the development of more efficient catalysts for the coupling reaction.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-METHYL-3-({2-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to a carboxylic acid using a strong base like sodium hydroxide.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as halogenation using halogens like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium hydroxide, water.
Substitution: Chlorine or bromine, solvent like dichloromethane.
Major Products
Reduction: 4-Methyl-3-({2-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoic acid.
Substitution: Halogenated derivatives of the pyrazole ring.
Scientific Research Applications
METHYL 4-METHYL-3-({2-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of METHYL 4-METHYL-3-({2-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)BENZOATE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, inhibiting its activity. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-nitro-1H-imidazole: Similar in structure but with an imidazole ring instead of a pyrazole ring.
3-Methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazol-5(4H)-one: Contains a pyrazole ring but with different substituents.
Uniqueness
METHYL 4-METHYL-3-({2-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitro group and a benzoate ester makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H18N4O5 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
methyl 4-methyl-3-[[2-[(4-nitropyrazol-1-yl)methyl]benzoyl]amino]benzoate |
InChI |
InChI=1S/C20H18N4O5/c1-13-7-8-14(20(26)29-2)9-18(13)22-19(25)17-6-4-3-5-15(17)11-23-12-16(10-21-23)24(27)28/h3-10,12H,11H2,1-2H3,(H,22,25) |
InChI Key |
KPDGQMSZWWVLHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC=CC=C2CN3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.